[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl](propyl)amine
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Overview
Description
(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine is a compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-nitro-1H-pyrazole with propylamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The methyl and propylamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (1-methyl-3-amino-1H-pyrazol-5-yl)methylamine, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine
- (1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine
- (1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine
Uniqueness
The presence of the propylamine group, in particular, provides distinct steric and electronic properties that differentiate it from similar compounds .
Properties
IUPAC Name |
N-[(2-methyl-5-nitropyrazol-3-yl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-3-4-9-6-7-5-8(12(13)14)10-11(7)2/h5,9H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGSLSHMOZXCPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=NN1C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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